molecular formula C21H14ClF3N2O B2631720 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile CAS No. 339020-06-3

3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile

Cat. No. B2631720
CAS RN: 339020-06-3
M. Wt: 402.8
InChI Key: RBXOGBNPLOKCCQ-UHFFFAOYSA-N
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Description

“3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile” is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Chemical Structure and Interaction Analysis

Studies on trifluoromethyl-substituted compounds, similar in structural complexity to the chemical , focus on understanding their crystal structure, bonding interactions, and molecular geometry. For example, the research by Li et al. (2005) on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors elaborates on the crystal structures of several compounds, revealing their dihedral angles, atomic distances, and intermolecular interactions such as C-H...O hydrogen bonds which are crucial for forming stable molecular sheets within crystals Li et al., 2005.

Ligand Design and Metal Complexes

The design of ligands for metal complexes is another significant area of application. Research by Sairem et al. (2012) on cyclic π-perimeter hydrocarbon platinum group metal complexes demonstrates the synthesis and structural studies of ligands involving nitrile groups. Such research provides foundational knowledge for the development of coordination compounds with potential applications in catalysis, material science, and medicinal chemistry Sairem et al., 2012.

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds is a key area of chemical research, with implications for drug discovery and material science. For instance, Yahodkina-Yakovenko et al. (2018) discussed the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, highlighting the methods for creating derivatives of a new heterocyclic system Yahodkina-Yakovenko et al., 2018.

Molecular Imaging Agents

In the realm of biomedical research, the development of molecular imaging agents is critical for diagnosing and studying diseases. Shimoda et al. (2016) discovered analogues based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile for positron emission tomography (PET) imaging, demonstrating the potential of such compounds in enhancing neuroimaging techniques Shimoda et al., 2016.

Fungicidal Activity

The chemical compound might also find relevance in the development of fungicides, as illustrated by Yu et al. (2006), who evaluated the fungicidal activity of novel compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy phenyl moiety. Their research underscores the agricultural applications of such chemicals in protecting crops from fungal diseases Yu et al., 2006.

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

While specific safety and hazard information for “3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile” was not found, it’s important to note that safety precautions should always be taken when handling chemical compounds. For example, one should wear protective gloves, protective clothing, eye protection, and face protection . Avoid breathing dust, fume, gas, mist, vapors, and spray .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c22-19-10-17(21(23,24)25)12-27-20(19)9-14-4-6-18(7-5-14)28-13-16-3-1-2-15(8-16)11-26/h1-8,10,12H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXOGBNPLOKCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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